5-(2,4-Dichlorophenyl)-2-furoic acid
Overview
Description
5-(2,4-Dichlorophenyl)-2-furoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H6Cl2O3 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrical and Photoelectrical Properties in Schottky Diodes
5-(2,4-dichlorophenyl)-2-furoic acid has been used in the synthesis of new chitin derivatives for Schottky diodes. These derivatives displayed distinct electrical and photoelectrical properties when used as an interface layer in diode construction, suggesting potential applications in semiconductor technology (Uzun et al., 2020).
Synthesis of Aryl Furoates
This compound serves as a precursor in the synthesis of sterically hindered esters, specifically aryl furoates. These furoates are synthesized under phase transfer catalysis, indicating its relevance in organic synthesis and potential applications in developing novel organic compounds (Li & Wang, 2002).
Spectroscopic Properties in Furoic Acids
In a study focusing on the reduction and esterification of various furoic acids, this compound exhibited unique spectroscopic properties. This could have implications in spectroscopy and analytical chemistry for identifying and characterizing similar compounds (Masamune et al., 1975).
Biocatalytic Production in Polymer Industry
The biocatalytic production of furan-based compounds like 2,5-furandicarboxylic acid, which is derived from this compound, is gaining attention for its potential in producing bio-based polymers. This application is significant in the pursuit of sustainable and eco-friendly polymer production (Yuan et al., 2019).
Photocatalysis in Organic Synthesis
The compound is involved in photocatalysis research, particularly in the oxidation of 2-furoic acid to 5-hydroxy-5H-furan-2-one. This application is notable in the field of organic synthesis, where photocatalysis plays a crucial role (Burguete et al., 2010).
Role in Biomass Utilization
Research has shown its utility in transforming biomass-derived furfural into valuable chemical derivatives, playing a pivotal role in biomass utilization and the synthesis of renewable resources (Zhang et al., 2017).
Electron Attachment Studies
Studies on electron attachment to 2-furoic acid derivatives, including this compound, have provided insights into the stability of furan rings and the influence of carboxylation. This is relevant in the fields of physical chemistry and molecular physics (Zawadzki et al., 2020).
Mechanism of Action
- Role : By interfering with plant hormone regulation, 2,4-D induces uncontrolled cell division and elongation in susceptible plants. However, most grasses (such as cereals, lawn turf, and grassland) are relatively unaffected .
- Transformation : 2,4-D is metabolized into 2,4-dichlorophenol (2,4-DCP) by α-ketoglutarate-dependent 2,4-D dioxygenase. Subsequently, 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol (3,5-DCC) .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other dichlorophenyl compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQZIXGFBEQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354592 | |
Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134448-46-7 | |
Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.